N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
Description
N-(6-((2-Amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a synthetic small molecule featuring a pyridazine core substituted with a thioether-linked 2-amino-2-oxoethyl group at the 6-position and a 2-fluorobenzamide moiety at the 3-position. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold for intermolecular interactions, while the thioether bridge enhances metabolic stability compared to oxygen-based ethers. The 2-fluorobenzamide group contributes to lipophilicity and may influence target binding through halogen bonding.
Properties
IUPAC Name |
N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-9-4-2-1-3-8(9)13(20)16-11-5-6-12(18-17-11)21-7-10(15)19/h1-6H,7H2,(H2,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTAEGUBFFYMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide features a complex structure that includes:
- Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's pharmacological properties.
- Thioether Linkage : Enhances the compound's reactivity and interaction with biological targets.
- Amide Functional Group : Plays a crucial role in the compound's binding affinity to various receptors.
The molecular formula of this compound is , with a molecular weight of approximately 288.33 g/mol.
Biological Activities
Research indicates that N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structural motifs can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- β-cell Protective Activity : Analogous compounds have been identified that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is significant in diabetes management. For instance, derivatives of benzamide have demonstrated enhanced viability in INS-1 cells under stress conditions, suggesting potential applications in diabetes treatment .
- Immune Modulation : Some related compounds have been observed to interact with the STING pathway, enhancing type I interferon responses and potentially improving immune responses against tumors and pathogens.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study exploring the anticancer potential of pyridazine derivatives, N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide was tested against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis and modulation of signaling pathways associated with cell survival.
Case Study: Diabetes Management
A series of experiments evaluated the β-cell protective effects of benzamide analogs, revealing that certain modifications to the structure led to improved potency in protecting INS-1 cells from ER stress. The most effective compound demonstrated an EC50 value of 0.1 μM, highlighting the therapeutic potential for diabetes treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:
Key Research Findings:
Fluorine Positioning : The 2-fluoro substitution in the target compound (vs. 3-fluoro in ) may optimize target engagement by balancing electronegativity and steric effects .
Thioether vs. Oxygen Ether : Thioether linkages (as in the target compound and –6) resist oxidative metabolism better than oxygen-based analogs, improving pharmacokinetics .
Heterocyclic Core : Pyridazine derivatives (e.g., –6) show higher specificity for enzymes like ATX compared to benzothiazoles (), which are associated with broader bioactivity .
Application Divergence: Bulky substituents (e.g., Broflanilide’s perfluoropropyl group in ) correlate with non-therapeutic uses (e.g., pesticides), whereas smaller fluorinated benzamides are prioritized for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
